hAChE-IN-3
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Overview
Description
hAChE-IN-3, also known as compound 5c, is a potent inhibitor of acetylcholinesterase, butyrylcholinesterase, monoamine oxidase B, and beta-secretase 1. It has demonstrated the ability to cross the blood-brain barrier and exhibits antioxidant properties and metal chelation capabilities. This compound targets peripheral anion sites, potentially modulating beta-amyloid and ameliorating neurodegeneration linked to Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hAChE-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as condensation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is primarily used for research purposes, and large-scale production methods are likely to involve optimization of laboratory-scale synthesis procedures to ensure consistency, purity, and yield.
Chemical Reactions Analysis
Types of Reactions
hAChE-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions may be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.
Scientific Research Applications
hAChE-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cholinesterase and monoamine oxidase enzymes .
Mechanism of Action
hAChE-IN-3 exerts its effects by inhibiting the activity of acetylcholinesterase, butyrylcholinesterase, monoamine oxidase B, and beta-secretase 1. This inhibition leads to the accumulation of neurotransmitters such as acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound also modulates beta-amyloid aggregation, reducing neurodegeneration associated with Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Lazabemide hydrochloride: A monoamine oxidase B inhibitor with similar properties.
Toloxatone: Another monoamine oxidase inhibitor used in research.
Rasagiline: A well-known monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Clorgyline hydrochloride: A selective monoamine oxidase A inhibitor.
Phenelzine sulfate: A non-selective monoamine oxidase inhibitor.
Uniqueness of hAChE-IN-3
This compound is unique due to its ability to inhibit multiple enzymes (acetylcholinesterase, butyrylcholinesterase, monoamine oxidase B, and beta-secretase 1) and its potential to cross the blood-brain barrier. This multi-targeted approach makes it a valuable compound for research in neurodegenerative diseases .
Properties
Molecular Formula |
C30H24ClN3O5 |
---|---|
Molecular Weight |
542.0 g/mol |
IUPAC Name |
2-[[11-amino-12-(3-nitrophenyl)-8,9,10,12-tetrahydro-7H-chromeno[2,3-b]quinolin-3-yl]oxy]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C30H24ClN3O5/c31-19-10-8-17(9-11-19)25(35)16-38-21-12-13-23-26(15-21)39-30-28(29(32)22-6-1-2-7-24(22)33-30)27(23)18-4-3-5-20(14-18)34(36)37/h3-5,8-15,27H,1-2,6-7,16H2,(H2,32,33) |
InChI Key |
WRBXVSUQAPFYSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(C4=C(C=C(C=C4)OCC(=O)C5=CC=C(C=C5)Cl)OC3=N2)C6=CC(=CC=C6)[N+](=O)[O-])N |
Origin of Product |
United States |
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